molecular formula C12H13N3O4 B6418317 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-36-5

8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6418317
CAS No.: 1021210-36-5
M. Wt: 263.25 g/mol
InChI Key: JBFYOGFWQPTGQU-UHFFFAOYSA-N
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Description

8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a furan ring and a triazaspirodecane moiety in its structure makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing a furan ring and an amine group under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reagents is also crucial to ensure the scalability and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazaspirodecane moiety can interact with active sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but with an oxygen atom in place of the furan ring.

    8-azaspiro[4.5]decane-7,9-dione: This compound lacks the furan ring but retains the spiro linkage and dione functionality.

Uniqueness

8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both a furan ring and a triazaspirodecane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c16-9(8-2-1-7-19-8)15-5-3-12(4-6-15)10(17)13-11(18)14-12/h1-2,7H,3-6H2,(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYOGFWQPTGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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